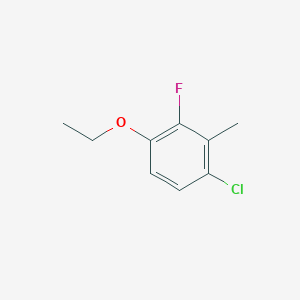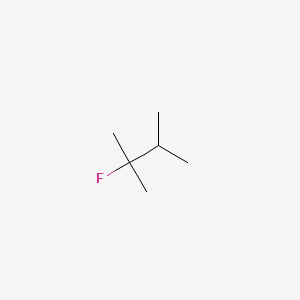
Butane, 2-fluoro-2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane, 2-fluoro-2,3-dimethyl- is an organic compound with the molecular formula C6H13F. It is a derivative of butane, where two methyl groups and one fluorine atom are substituted at the second and third positions of the butane chain. This compound is part of the alkane family and is known for its unique chemical properties due to the presence of the fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 2-fluoro-2,3-dimethyl- typically involves the fluorination of 2,3-dimethylbutane. One common method is the reaction of 2,3-dimethylbutane with a fluorinating agent such as hydrogen fluoride (HF) or a more selective fluorinating reagent like Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of Butane, 2-fluoro-2,3-dimethyl- may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yields and purity. The process is optimized to minimize by-products and ensure the safety and efficiency of the production.
Chemical Reactions Analysis
Types of Reactions
Butane, 2-fluoro-2,3-dimethyl- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduction can lead to the removal of the fluorine atom, converting it back to 2,3-dimethylbutane.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Products include various substituted butanes depending on the nucleophile used.
Oxidation: Products include 2-fluoro-2,3-dimethylbutanol, 2-fluoro-2,3-dimethylbutanone, or 2-fluoro-2,3-dimethylbutanoic acid.
Reduction: The major product is 2,3-dimethylbutane.
Scientific Research Applications
Butane, 2-fluoro-2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine substitution on the reactivity and stability of alkanes.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Butane, 2-fluoro-2,3-dimethyl- involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity to different targets. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, influencing the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-2-methylbutane
- 2-Fluoro-3-methylbutane
- 2,3-Difluorobutane
Uniqueness
Butane, 2-fluoro-2,3-dimethyl- is unique due to the specific positioning of the fluorine and methyl groups, which imparts distinct chemical properties compared to other fluorinated butanes. The specific substitution pattern can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
354-09-6 |
|---|---|
Molecular Formula |
C6H13F |
Molecular Weight |
104.17 g/mol |
IUPAC Name |
2-fluoro-2,3-dimethylbutane |
InChI |
InChI=1S/C6H13F/c1-5(2)6(3,4)7/h5H,1-4H3 |
InChI Key |
VWQAPIJXLQYLHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


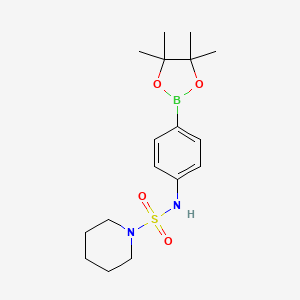
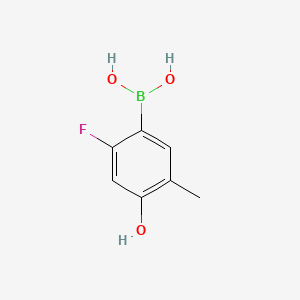


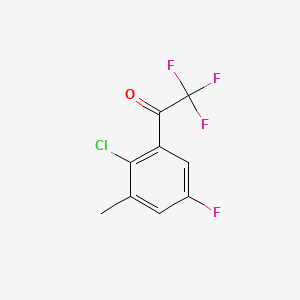
![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)
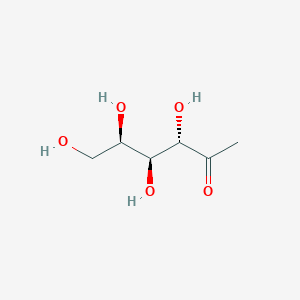
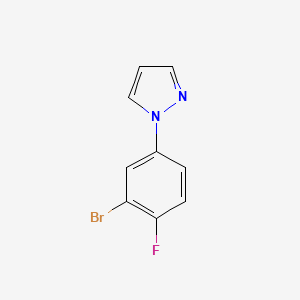
![2-[Acetamido(carboxymethyl)amino]acetic acid](/img/structure/B14763943.png)
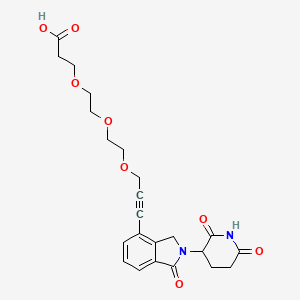
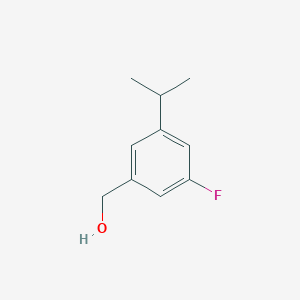
![N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide](/img/structure/B14763958.png)
![2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine](/img/structure/B14763966.png)
